molecular formula C14H12N2O B14742289 4-Phenyl-3,4-dihydrophthalazin-1(2h)-one CAS No. 5004-44-4

4-Phenyl-3,4-dihydrophthalazin-1(2h)-one

Cat. No.: B14742289
CAS No.: 5004-44-4
M. Wt: 224.26 g/mol
InChI Key: AUJMOIDYBYCZKW-UHFFFAOYSA-N
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Description

4-Phenyl-3,4-dihydrophthalazin-1(2H)-one: is an organic compound that belongs to the class of phthalazinones It is characterized by a phenyl group attached to the fourth position of a dihydrophthalazinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Phenyl-3,4-dihydrophthalazin-1(2H)-one involves the cyclization of appropriate hydrazine derivatives with phthalic anhydride or its derivatives. The reaction typically proceeds under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid. The general reaction scheme is as follows:

    Starting Materials: Phenylhydrazine and phthalic anhydride.

    Reaction Conditions: Reflux in ethanol or acetic acid.

    Product Isolation: The product is usually isolated by filtration and recrystallization from a suitable solvent.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-3,4-dihydrophthalazin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phthalazinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydrophthalazinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the phthalazinone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazinone derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring or the phthalazinone core.

Scientific Research Applications

4-Phenyl-3,4-dihydrophthalazin-1(2H)-one has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds.

    Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Industrial Applications: The compound is explored for its potential use in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Phenyl-3,4-dihydrophthalazin-1(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    Phthalazinone: Lacks the phenyl group at the fourth position.

    4-Methyl-3,4-dihydrophthalazin-1(2H)-one: Has a methyl group instead of a phenyl group.

    4-Chloro-3,4-dihydrophthalazin-1(2H)-one: Contains a chlorine atom instead of a phenyl group.

Uniqueness

4-Phenyl-3,4-dihydrophthalazin-1(2H)-one is unique due to the presence of the phenyl group, which can significantly influence its chemical reactivity and biological activity. The phenyl group can enhance the compound’s ability to interact with biological targets, making it a valuable scaffold in medicinal chemistry.

Properties

CAS No.

5004-44-4

Molecular Formula

C14H12N2O

Molecular Weight

224.26 g/mol

IUPAC Name

4-phenyl-3,4-dihydro-2H-phthalazin-1-one

InChI

InChI=1S/C14H12N2O/c17-14-12-9-5-4-8-11(12)13(15-16-14)10-6-2-1-3-7-10/h1-9,13,15H,(H,16,17)

InChI Key

AUJMOIDYBYCZKW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C3=CC=CC=C3C(=O)NN2

Origin of Product

United States

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